molecular formula C11H11F3N2O2 B1399712 1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1316222-63-5

1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1399712
CAS RN: 1316222-63-5
M. Wt: 260.21 g/mol
InChI Key: JBQVIFVLERADRW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine and trifluoromethylpyridine . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis and applications of TFMP and its derivatives have been explored in the agrochemical and pharmaceutical industries .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve ring construction or functionalization of preformed pyrrolidine rings . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Functionalization

  • Azirine Strategy for Synthesis : The trifluoromethyl-containing building block, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, is used in the preparation of trifluoromethyl-substituted aminopyrroles, which are crucial in the synthesis of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

  • Metalation and Subsequent Functionalization : Trifluoromethyl-substituted pyridines and quinolines, including 1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid, can be selectively metalated and carboxylated at specific positions, allowing for targeted chemical modifications (Schlosser & Marull, 2003).

Chemical Reactions and Analysis

  • Synthesis of 2-(Trifluoromethyl)Nicotinic Acid Derivatives : This compound is a key intermediate in manufacturing a COMT inhibitor, indicating its importance in pharmacological research (Kiss, Ferreira, & Learmonth, 2008).

  • Study of Hydrogen-Bonding Network : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, shows a water-bridged hydrogen-bonding network, highlighting the structural aspects relevant to scientific studies (Ye & Tanski, 2020).

Biological Activity and Applications

  • Potential Anticancer Agents : Synthesis of pyridine derivatives bearing different heterocyclic rings, including structures related to this compound, shows promise as anticancer agents (Hafez & El-Gazzar, 2020).

  • Influenza Neuraminidase Inhibitors : The compound is involved in the synthesis of potent inhibitors of influenza neuraminidase, indicating its relevance in antiviral research (Wang et al., 2001).

Mechanism of Action

While the specific mechanism of action for “1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid” is not available, similar compounds have shown potent activities against FGFR1, 2, and 3 .

Safety and Hazards

While specific safety and hazard information for “1-(3-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-3-carboxylic acid” is not available, similar compounds may cause skin and eye irritation and respiratory irritation .

Future Directions

The development of organic compounds containing fluorine, such as trifluoromethylpyridines, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-2-1-4-15-9(8)16-5-3-7(6-16)10(17)18/h1-2,4,7H,3,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQVIFVLERADRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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